Methyl 2,4-dinitrobenzoate

説明

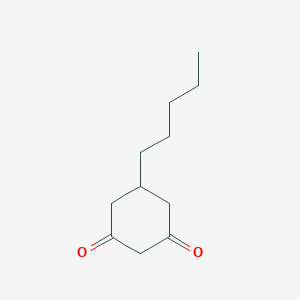

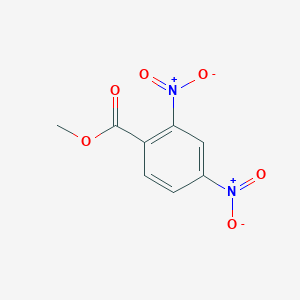

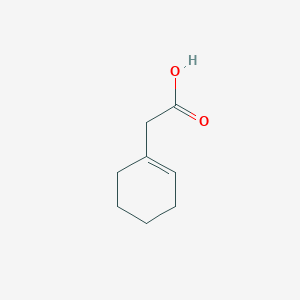

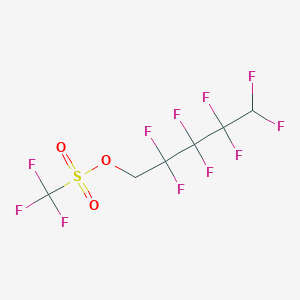

Methyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C8H6N2O6 . It has an average mass of 226.143 Da and a mono-isotopic mass of 226.022583 Da .

Synthesis Analysis

The synthesis of Methyl 2,4-dinitrobenzoate involves the reaction of 2,4-dichloro-3,5-dinitrobenzoic acid with diazomethane . Another method involves the nitration of benzoic acid to m-nitrobenzoic acid via electrophilic aromatic substitution, followed by a Fischer Esterification to produce methyl m-nitrobenzoate .Molecular Structure Analysis

The molecular structure of Methyl 2,4-dinitrobenzoate consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis

Methyl 2,4-dinitrobenzoate can undergo nucleophilic substitution reactions. For instance, it reacts with piperidine, piperazine, morpholine, and thiomorpholine in methanol and benzene . Aldehydes and ketones react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates .科学的研究の応用

Herbicidal Activity

Methyl 2,4-dinitrobenzoate: has been utilized in the synthesis of novel herbicides. Researchers have developed methods to synthesize benzoyl-substituted bicyclo[4.1.0]heptanediones, which demonstrated significant herbicidal activity against weeds in corn fields . This compound’s derivatives are being explored for their potential as a safer and more effective alternative to existing herbicides.

Mesomorphic Properties

The compound has also been used to create derivatives with mesomorphic properties. These derivatives have been synthesized by incorporating fragments of different organic acids at position 4 of the methyl 2,4-dihydroxybenzoate structure. The resulting compounds have shown promising mesomorphic behaviors, which are critical for the development of new materials in liquid crystal technology .

Luminescence in Lanthanide Complexes

Another fascinating application is in the field of luminescence. Derivatives of Methyl 2,4-dinitrobenzoate have been used to form complexes with lanthanides, which exhibit unique spectral and luminescence properties. These properties are particularly useful in creating advanced luminescent materials for displays and lighting applications .

Non-Covalent Interactions in Metal Complexes

Methyl 2,4-dinitrobenzoate: plays a role in the study of non-covalent interactions within metal complexes. The presence of the 2,4-dinitrobenzoate anion can lead to significant distortions in the metal core geometry, resulting in the formation of polymeric structures. This has implications for the design of metal-organic frameworks and other polymeric materials .

Synthesis of Bicyclo[4.1.0]heptane-2,4-dione Derivatives

The compound is instrumental in the synthesis of bicyclo[4.1.0]heptane-2,4-dione derivatives. These derivatives have shown excellent herbicidal activity and are part of ongoing research to develop more efficient and environmentally friendly herbicides .

Development of HPPD Inhibitors

In the agricultural sector, Methyl 2,4-dinitrobenzoate is a key precursor in the development of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors. These inhibitors are crucial for creating herbicides that are safe for crops like corn while effectively controlling weed growth .

特性

IUPAC Name |

methyl 2,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892586 | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dinitrobenzoate | |

CAS RN |

18959-17-6 | |

| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)

![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)